2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide
Overview
Description
2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzamide core, a triazole ring, and a fluorophenyl group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic substitution reactions.
Attachment of the Benzamide Core: The final step involves coupling the triazole intermediate with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to maintain efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce various substituted benzamide compounds.
Scientific Research Applications
2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: Researchers can study its pharmacokinetics and pharmacodynamics to understand its therapeutic potential and safety profile.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or tool in biological assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{1-[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-chloro-N-{1-[5-({2-[(2-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
2-chloro-N-[1-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-3-methylbutyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN5O2S/c1-14(2)12-19(27-22(32)15-8-4-5-9-16(15)24)21-28-29-23(30(21)3)33-13-20(31)26-18-11-7-6-10-17(18)25/h4-11,14,19H,12-13H2,1-3H3,(H,26,31)(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGYBUYOYGYENI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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